![molecular formula C23H21N7O5S B2682699 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-83-0](/img/structure/B2682699.png)
4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a nitro group, a methoxy group, and a 1,2,4-triazolo[4,3-b]pyridazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core 1,2,4-triazolo[4,3-b]pyridazine ring, followed by various substitutions to add the other functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the nitro group is typically a good leaving group, while the amide could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide would likely make the compound somewhat soluble in polar solvents .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has demonstrated the synthesis of triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities. These compounds, characterized by techniques such as IR, NMR, and mass spectrometry, have shown potential in combating microbial infections and oxidative stress. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with good to moderate antimicrobial activities, highlighting the therapeutic potential of such compounds in infectious disease management (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiproliferative Activity
The antiproliferative effects of triazolopyridazine derivatives against various cancer cell lines have been explored, underscoring the importance of these compounds in cancer research. Ilić et al. (2011) reported on the synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which exhibited inhibitory effects on endothelial and tumor cell proliferation (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Synthesis Methodologies
Significant advancements have been made in the synthesis methodologies of triazolopyridazin and related derivatives. For example, the synthesis of thienopyrimidine derivatives and their antimicrobial evaluation highlight the innovative approaches to creating compounds with potential therapeutic applications. These methodologies not only provide a pathway to novel compounds but also contribute to the broader field of medicinal chemistry by offering new synthetic routes (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Future Directions
properties
IUPAC Name |
4-methoxy-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O5S/c1-35-18-7-5-15(6-8-18)23(32)24-12-11-20-27-26-19-9-10-22(28-29(19)20)36-14-21(31)25-16-3-2-4-17(13-16)30(33)34/h2-10,13H,11-12,14H2,1H3,(H,24,32)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWRUTWUPKIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.